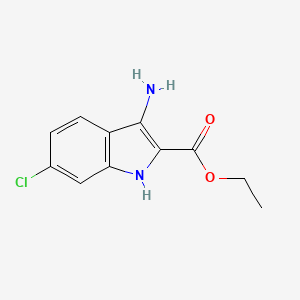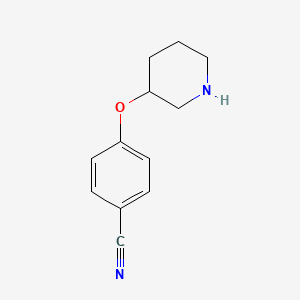![molecular formula C27H17N5Na2O8S B1498401 disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate CAS No. 72207-95-5](/img/structure/B1498401.png)
disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate is a complex organic compound. It is characterized by its intricate structure, which includes multiple aromatic rings and functional groups such as amino, hydroxy, and sulfo groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the diazotization of 2-amino benzoic acid, followed by coupling with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid . The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the diazonium salts and the successful coupling of the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can help in maintaining the required reaction conditions and improving the yield. Catalysts and solvents are often employed to enhance the reaction rates and ensure the purity of the final product .
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can participate in redox reactions, while the sulfo and hydroxy groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect enzyme activity, cellular signaling pathways, and other biochemical processes .
類似化合物との比較
Similar Compounds
3-Aminobenzoic acid: Known for its use in dye synthesis and pharmaceutical applications.
4-Amino-3-hydroxybenzoic acid: Used in the preparation of sphingosine kinase inhibitors.
Benzoic acid, 4-hydroxy-: Commonly used as a preservative and in the synthesis of various organic compounds.
Uniqueness
The unique combination of functional groups in benzoic acid, 3-[2-[4-[2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-2,6-dihydroxy-, sodium salt (1:2) allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
72207-95-5 |
|---|---|
分子式 |
C27H17N5Na2O8S |
分子量 |
617.5 g/mol |
IUPAC名 |
disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate |
InChI |
InChI=1S/C27H19N5O8S.2Na/c28-14-6-5-13-11-22(41(38,39)40)24(25(34)17(13)12-14)32-30-19-8-7-18(15-3-1-2-4-16(15)19)29-31-20-9-10-21(33)23(26(20)35)27(36)37;;/h1-12,33-35H,28H2,(H,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChIキー |
HWMSOVGCOJHRML-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C(=C(C=C5)O)C(=O)[O-])O.[Na+].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C(=C(C=C5)O)C(=O)[O-])O.[Na+].[Na+] |
Key on ui other cas no. |
72207-95-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,6-Bis[3-(trifluoromethyl)-3H-diazirin-3-yl]-3,8-dimethoxydibenzeneDiscontinued](/img/structure/B1498320.png)



![4,6-dihydro-1H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1498332.png)








